Ethenoxymethoxyethene

Description

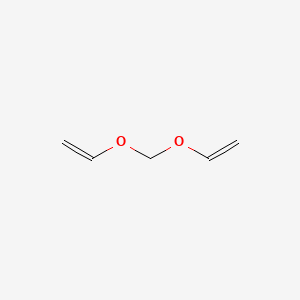

Structure

3D Structure

Properties

IUPAC Name |

ethenoxymethoxyethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-3-6-5-7-4-2/h3-4H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFFZYNIDEOOVAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=COCOC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9003-33-2 | |

| Record name | Ethene, 1,1′-[methylenebis(oxy)]bis-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40864148 | |

| Record name | [(Ethenyloxy)methoxy]ethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111-38-6, 9003-33-2 | |

| Record name | Ethene, 1,1′-[methylenebis(oxy)]bis- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethene, 1,1'-(methylenebis(oxy))bis-, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009003332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethene, 1,1'-[methylenebis(oxy)]bis-, homopolymer | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethene, 1,1'-[methylenebis(oxy)]bis | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Nomenclature, Structural Elucidation, and Analytical Methodologies

Systemic Nomenclature and Ambiguities Surrounding Bis(vinyloxy)methane and Related Formaldehyde (B43269) Acetals

Ethenoxymethoxyethene (B89884) is systematically known by its IUPAC name, this compound. nih.govchemspider.com However, it is also commonly referred to as bis(vinyloxy)methane or methylene (B1212753) glycol divinyl ether. cymitquimica.com This compound belongs to the divinyl ether family, characterized by two vinyloxy groups (CH₂=CH–O–) connected by a methoxy (B1213986) (–CH₂–O–) bridge. Its molecular formula is C₅H₈O₂. nih.gov

The nomenclature can sometimes lead to ambiguity, particularly in the context of related formaldehyde acetals. Acetal (B89532) resins are polymers derived from formaldehyde, with a repeating unit of (CH₂–O)n, and are more descriptively named polyoxymethylene. wiley.com Copolymers of acetal have this oxymethylene structure intermittently interrupted by a comonomer unit. wiley.com The term polyacetal is generally reserved for polymeric products from the reaction of aldehydes and polyhydric alcohols. wiley.com this compound itself serves as a monomer in the synthesis of poly(vinyl formal) (PVF), a polymer valued for its thermal stability and mechanical resilience, finding applications in adhesives, coatings, and electrical insulation.

It is important to distinguish this compound from other related compounds. For instance, it is a component of a more complex polymeric material with the CAS number 63450-15-7, which is a copolymer of ethenol, this compound, and ethenyl acetate. smolecule.comfishersci.com This highlights the necessity for precise nomenclature to avoid confusion in research and industrial applications.

Advanced Spectroscopic Approaches for Structural Confirmation of this compound and its Derivatives

Spectroscopic methods are indispensable for the structural elucidation and confirmation of this compound and its derivatives. These techniques provide detailed information about the molecular structure, bonding, and functional groups present in the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

¹H NMR and ¹³C NMR spectroscopy are powerful tools for characterizing vinyl ethers. In the ¹H NMR spectrum of vinyl ethers, the chemical shifts of the vinyl protons provide insights into the electronic environment and stereochemistry of the molecule. For example, in cis- and trans-β-cyanovinyl ethyl ether, the vinyl proton signals appear at different chemical shifts with distinct coupling constants, allowing for the differentiation of isomers. cdnsciencepub.com

¹³C NMR spectroscopy offers direct information about the carbon skeleton. For alkyl vinyl ethers, the chemical shift of the α-carbon of the vinyl group shifts to a higher field, while that of the β-carbon shifts to a lower field as the alkyl group becomes more electron-donating. oup.comoup.com This trend provides evidence for the contribution of resonance structures in these molecules. oup.comoup.com Good correlations have been observed between the ¹³C chemical shifts of the vinyl group and the reactivity of the vinyl ether in cationic reactions. oup.comoup.com

Infrared (IR) Spectroscopic Characterization

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. Acetals and ketals exhibit characteristic strong absorption bands in the 1200-1020 cm⁻¹ region of the IR spectrum. blogspot.com Specifically, acetals typically show five strong bands in this region, which can help in their identification. blogspot.comrsc.org The IR spectra of acetals can be used to differentiate between different types, such as dimethyl, diethyl, and ethyl methyl acetals. rsc.org In the context of this compound, IR spectroscopy would be expected to show characteristic signals for the ether and vinyl ether groups. For polyacetals, characteristic bands for C-O-C acetal groups can be observed. researchgate.net

Mass Spectrometry Techniques for Molecular Formula Verification

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and verifying the molecular formula of a compound. Electron ionization (EI) mass spectrometry of alkyl vinyl ethers and thioethers reveals characteristic fragmentation patterns, including triple hydrogen rearrangements. acs.org For more complex systems, such as the analysis of vinyl ether diglycerides in biological samples, multidimensional mass spectrometry-based shotgun lipidomics (MDMS-SL) has proven effective in identifying and profiling these low-abundance species. nih.gov Matrix-assisted laser desorption ionization time-of-flight mass spectrometry (MALDI-TOF-MS) is particularly useful for analyzing polymers derived from vinyl ethers, allowing for detailed end-group analysis of poly(vinyl ethers). researchgate.net Quantum chemical calculations can support the interpretation of mass spectra by predicting fragmentation pathways. researchgate.net

Chromatographic and Other Separatory Techniques for Purity Assessment and Isomer Differentiation

Chromatographic techniques are essential for assessing the purity of this compound and for separating its isomers. Gas chromatography (GC) and thin-layer chromatography (TLC) have been successfully employed for the separation of homologues, vinylogues, and geometrical isomers of substituted vinyl methyl ethers. nih.gov For instance, a mixture of cis- and trans-β-cyanovinyl ethyl ether was separated into its pure isomers using gas chromatography. cdnsciencepub.com Similarly, liquid chromatography on silica (B1680970) gel has been used to separate cis and trans isomers of β-(p-nitrophenyl)vinyl methyl ether. cdnsciencepub.com

The separation of isomers is critical as they can exhibit different chemical and physical properties. For example, cis and trans isomeric vinyl ethers have been shown to undergo acid-catalyzed hydrolysis at substantially different rates. cdnsciencepub.com In the analysis of complex mixtures, such as those containing plasmalogens and other ether lipids, liquid chromatography–tandem mass spectrometry (LC-MS/MS) is increasingly used, although challenges remain in differentiating between certain isomers. frontiersin.org

Analytical Methodologies for Characterizing this compound Incorporation within Polymeric Architectures

When this compound is incorporated into polymeric structures, various analytical techniques are employed to characterize the resulting polymer. The synthesis of poly(vinyl formal) from polyvinyl alcohol and formaldehyde is a key application of this monomer. The resulting polymer's structure and properties are confirmed using spectroscopic methods like NMR and IR, which show characteristic ether and vinyl ether signals.

For copolymers, such as those of vinyl ethers with 2,3-dihydrofuran, ¹H NMR spectroscopy is used to characterize the chemical structure and confirm the purity of the polymers by observing the absence of residual vinyl unit peaks. tandfonline.com The composition of such copolymers can also be calculated from ¹H NMR data. tandfonline.com The thermal stability of polymers containing acetal linkages can be assessed using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). researchgate.net Furthermore, MALDI-TOF-MS is a powerful tool for determining the molecular weight and confirming the structure of the repeating units in acetal-containing polyols. nih.gov

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | This compound | 111-38-6 | C₅H₈O₂ | 100.12 |

| Poly(vinyl formal) | ethenol;this compound;ethenyl acetate | 63450-15-7 | C₁₁H₁₈O₅ | 230.26 |

| Divinyl ether | Ethene, 1,1'-oxybis- | 109-93-3 | C₄H₆O | 70.09 |

| Acetal | 1,1-Diethoxyethane | 105-57-7 | C₆H₁₄O₂ | 118.17 |

Synthetic Strategies and Reaction Pathways of Ethenoxymethoxyethene

Methodologies for the Chemical Synthesis of Ethenoxymethoxyethene (B89884) and its Direct Precursors.

The synthesis of this compound and its precursors is primarily centered around controlled ether formation and acetalization reactions. These methods are designed to construct the characteristic divinyl ether structure linked by a methylene (B1212753) bridge.

Investigations into Controlled Ether Formation Reactions.

The industrial production of poly(vinyl formal) typically involves the acid-catalyzed reaction of polyvinyl alcohol (PVA) with formaldehyde (B43269). ijettjournal.orgchemicalbook.comgoogle.com In this process, the this compound structure is effectively formed in situ as the repeating unit of the polymer chain. The reaction proceeds by the acetalization of the hydroxyl groups on the PVA backbone with formaldehyde. ijettjournal.orggoogle.com

The primary steps involve:

Hydrolysis of Poly(vinyl acetate): Poly(vinyl acetate) is first hydrolyzed to produce polyvinyl alcohol.

Acetalization: The resulting polyvinyl alcohol is then reacted with formaldehyde in the presence of an acid catalyst, such as sulfuric acid, in a suitable solvent like acetic acid. chemicalbook.comgoogle.com This reaction leads to the formation of the 1,3-dioxane rings along the polymer chain, which corresponds to the polymerized form of this compound. researchgate.net

The reaction conditions, such as temperature and catalyst concentration, are crucial in determining the degree of formalization and the final properties of the polymer. ijettjournal.orggoogle.com

| Reactants | Catalyst | Solvent | Temperature | Product |

| Poly(vinyl alcohol), Formaldehyde | Sulfuric Acid | Acetic Acid | 70°C | Poly(vinyl formal) |

Exploration of Alternative Synthetic Routes for Divinyl Ether Derivatives.

Alternative synthetic strategies for divinyl ether derivatives often involve the reaction of acetylene (B1199291) with aldehydes or alcohols. One notable route is the synthesis of vinyl-substituted alcohols by coupling acetylene and aldehydes, which can serve as versatile building blocks for more complex divinyl ethers. nih.gov

Another approach involves the direct synthesis of unsymmetrical dithioacetals, which, while not a direct route to this compound, demonstrates the principles of controlled acetal (B89532) formation that could be adapted for oxygen-based systems. mdpi.com The development of efficient catalytic systems, for instance, for the reaction between acetylene and formaldehyde to produce butynediol, also provides a foundation for building C4 structures that could potentially be converted to divinyl ether derivatives. nih.govresearchgate.net

Polymerization Mechanisms and Kinetics Involving this compound.

The polymerization of this compound, or more commonly, the formalization of polyvinyl alcohol, proceeds via an acid-catalyzed mechanism. Understanding the kinetics and controlling the cross-linking are vital for producing poly(vinyl formal) with desired material properties.

Mechanistic Studies of Acid-Catalyzed Polymerization to Poly(vinyl formal).

The acid-catalyzed polymerization of divinyl ethers, including the in-situ formation of poly(vinyl formal) from polyvinyl alcohol and formaldehyde, follows a cationic polymerization mechanism. nih.gov The reaction is initiated by the protonation of a vinyl group or a hydroxyl group of PVA in the presence of formaldehyde.

The proposed mechanism involves the following key steps:

Initiation: Protonation of a hydroxyl group on the PVA chain by the acid catalyst.

Propagation: The protonated hydroxyl group reacts with formaldehyde to form a hemiacetal, which then reacts with another hydroxyl group on the same or an adjacent PVA chain to form a formal bridge (a 1,3-dioxane ring). This process can also be viewed as the acid-catalyzed addition of the vinyl ether groups if one were to start from the divinyl formal monomer.

Termination: The reaction is typically terminated by the addition of a base to neutralize the acid catalyst.

The intramolecular reaction between adjacent hydroxyl groups on the same PVA chain leads to the formation of cyclic formal structures, while intermolecular reactions result in cross-linking between polymer chains. mdpi.com

Kinetics of Monomer Consumption and Polymer Chain Growth.

The kinetics of polymerization involving divinyl monomers can be complex due to the presence of two reactive double bonds. The rate of monomer consumption and the growth of the polymer chain are influenced by several factors, including monomer concentration, initiator (catalyst) concentration, and temperature. mdpi.comresearchgate.netnih.gov

In the context of poly(vinyl formal) synthesis, the reaction kinetics are typically studied by monitoring the disappearance of hydroxyl groups or the formation of formal groups over time. The rate of polymerization is generally proportional to the concentration of the monomer (or the available hydroxyl groups) and the catalyst. researchgate.net

The study of chain-growth polymerization kinetics reveals that high molecular weight polymers can be formed rapidly. nih.gov The kinetic chain length, which is the average number of monomer units added per initiating chain, is a crucial parameter that influences the final molecular weight of the polymer.

Control Over Cross-linking Density and Topological Structures during Polymerization.

Control over the cross-linking density is essential for tailoring the mechanical and physical properties of poly(vinyl formal). A higher degree of cross-linking generally leads to a more rigid and less soluble polymer. aps.org

Several strategies can be employed to control the cross-linking density:

Monomer-to-Formaldehyde Ratio: Adjusting the molar ratio of vinyl alcohol units to formaldehyde can control the extent of formalization and, consequently, the degree of both intramolecular and intermolecular cross-linking. google.com

Reaction Conditions: Temperature and reaction time can influence the kinetics of the formalization reaction and the balance between intramolecular and intermolecular reactions. ijettjournal.org

Solvent: The choice of solvent can affect the conformation of the polymer chains in solution, thereby influencing the probability of intermolecular versus intramolecular reactions.

The resulting polymer network possesses a complex topological structure, which can be characterized by various analytical techniques. nih.govwikipedia.orgresearchgate.net The topology of the polymer network, including the distribution of cross-links and the presence of cyclic structures, has a profound impact on the material's properties, such as its viscoelasticity and mechanical strength. nih.gov Techniques such as swelling studies and dynamic mechanical analysis can be used to probe the cross-link density and network structure.

Intramolecular and Intermolecular Reactions of this compound

This compound is susceptible to a variety of intramolecular and intermolecular reactions, primarily targeting its vinyl and ether functionalities.

Mechanistic Investigations of Oxidation Reactions

The vinyl ether groups in this compound are prone to oxidation. The reaction with oxidizing agents can lead to the cleavage of the double bonds or the formation of epoxides. For instance, divinyl ether is known to be rapidly oxidized by aqueous potassium permanganate wikipedia.org.

A notable method for the selective oxidation of vinyl ethers involves the use of hydrogen peroxide catalyzed by peroxotungstophosphate. This system can lead to the formation of α-hydroxy acetals, which are synthetic equivalents of α-hydroxy aldehydes nih.gov. In the context of this compound, this would likely result in the formation of a diol derivative after the oxidation of both vinyl groups. The presence of the methoxy (B1213986) group could influence the regioselectivity of the oxidation.

Studies on Reduction Pathways and Product Identification

The reduction of the vinyl groups in this compound would lead to the corresponding saturated diether. This can be achieved through catalytic hydrogenation using catalysts such as palladium on carbon or platinum oxide. In biological systems, the reduction of divinyl ether-containing polyunsaturated fatty acids has been observed, indicating that enzymatic pathways for the saturation of such double bonds exist nih.gov.

Analysis of Substitution Reactions at the Vinyloxy and Methoxy Bridge Centers

Substitution reactions of vinyl ethers are not as common as addition reactions at the double bond. However, under acidic conditions, the ether linkage can be cleaved. For ethers in general, substitution reactions can occur if a good leaving group is present, often facilitated by the presence of a strong acid to protonate the ether oxygen masterorganicchemistry.com. In the case of this compound, protonation of the ether oxygen could make the adjacent carbon atoms susceptible to nucleophilic attack, potentially leading to the cleavage of the molecule. The stability of the resulting carbocation would play a crucial role in determining the reaction pathway.

Catalysis in this compound Synthesis and Reaction

Catalysis is fundamental to both the synthesis and subsequent reactions of this compound, particularly in polymerization.

Role of Acid Catalysts in Formalization and Polymerization

Acid catalysts, both Lewis and Brønsted acids, are paramount in the polymerization of vinyl ethers. The cationic polymerization of vinyl ethers is initiated by the protonation of the vinyl group by a Brønsted acid or coordination with a Lewis acid, which generates a carbocationic propagating species.

Recent advancements have demonstrated the efficacy of Brønsted acids, such as imidodiphosphorimidates, in catalyzing the stereoselective polymerization of vinyl ethers unc.eduacs.org. These catalysts can initiate polymerization and control the stereochemistry of the resulting polymer. Similarly, strong Lewis acids like BF₃·OEt₂ and SnCl₄ have been historically used to achieve stereoregular polymers from vinyl ethers at low temperatures acs.org. The presence of the methoxy group in this compound would likely influence the interaction with the acid catalyst and the stereochemical outcome of the polymerization.

Sulfuric acid can react with divinyl ether to produce a black tarry resin and some acetaldehyde, highlighting the potent effect of strong acids on this class of compounds wikipedia.org.

Interactive Data Table: Catalysts in Vinyl Ether Polymerization

| Catalyst Type | Specific Catalyst | Monomer Example | Key Feature |

| Brønsted Acid | Imidodiphosphorimidate | Vinyl ethers | Stereoselective polymerization unc.eduacs.org |

| Lewis Acid | BF₃·OEt₂ | Benzyl vinyl ether | Highly isotactic polymer at low temperature acs.org |

| Lewis Acid | SnCl₄ | Isobutyl vinyl ether | Effective in combination with a bulky phosphoric acid ligand acs.org |

| Lewis Acid | Titanium-based catalysts | Isobutyl vinyl ether | Highly isotactic polymers acs.org |

Based on a comprehensive search, there is currently no publicly available scientific literature detailing the synthetic strategies, reaction pathways, or the development of novel catalytic systems specifically for the chemical compound "this compound."

This suggests that "this compound" may be a novel compound, a compound with a different systematic or common name, or a theoretical molecule that has not yet been synthesized or reported in peer-reviewed literature. Therefore, the requested article focusing solely on the chemical compound “this compound” cannot be generated at this time due to the absence of relevant research findings.

Computational and Theoretical Chemistry Studies of Ethenoxymethoxyethene

Molecular Dynamics Simulations of Polymerization Processes and Polymer Network Formation

Molecular dynamics (MD) simulations are a powerful tool for studying the physical movements of atoms and molecules. mdpi.com For a compound like Ethenoxymethoxyethene (B89884), which contains a vinyl ether group, MD simulations could be used to model its polymerization.

These simulations would provide atomistic-level insights into the polymerization process, which are difficult to obtain from experimental techniques alone. mdpi.com Researchers could observe the initiation, propagation, and termination steps of the polymerization reaction in real-time. Furthermore, MD simulations can be used to study the formation and structure of the resulting polymer network, providing information on properties like cross-linking density and chain entanglement.

In Silico Modeling of Reaction Pathways and Transition States

In silico modeling encompasses a wide range of computational methods used to study chemical systems. pagepress.org In the context of this compound, these methods would be used to model its reaction pathways and identify transition states. wikipedia.org

By combining quantum chemical calculations with kinetic modeling, researchers can simulate complex reaction networks. nih.gov This allows for the prediction of product distributions under various reaction conditions. Identifying the structure and energy of transition states is crucial for understanding the reaction mechanism and predicting the reaction rate. researchgate.net

Computational Prediction of Novel this compound Derivatives and Their Potential Reactivity

Computational chemistry enables the design and theoretical analysis of novel compounds that may be too hazardous or difficult to synthesize for experimental research. researchgate.netnih.gov By systematically modifying the structure of this compound in silico, it is possible to create a library of virtual derivatives.

The reactivity of these derivatives can then be predicted using the quantum chemical methods described earlier. biointerfaceresearch.com For example, by calculating the HOMO and LUMO energies of a series of derivatives, one can identify trends in their reactivity. mdpi.com This approach allows for the rational design of new molecules with desired properties.

Table 2: Hypothetical Reactivity Indices for this compound Derivatives This table presents hypothetical data for illustrative purposes.

| Derivative | Electron Donating/Withdrawing Group | HOMO Energy (eV) | Predicted Reactivity towards Electrophiles |

|---|---|---|---|

| Parent Molecule | - | -8.6 | Moderate |

| Nitro-substituted | Withdrawing | -9.2 | Low |

| Amino-substituted | Donating | -8.1 | High |

Structure-Reactivity and Structure-Property Relationship Studies via Computational Methods

A central goal of computational chemistry is to establish relationships between a molecule's structure and its reactivity or properties. researchgate.netmdpi.com By compiling computational and experimental data, scientists can develop Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. mdpi.com

For this compound and its derivatives, these models could be used to predict a wide range of properties, such as boiling point, solubility, and toxicity, based on their molecular structure. researchgate.net Computational analysis can reveal relationships between structures, stabilities, and the site, manner, and degree of reactivity. researchgate.net These studies are invaluable for understanding the behavior of chemical compounds and for designing new materials with specific functionalities.

Role in Advanced Polymeric Materials and Functional Systems

Impact of Ethenoxymethoxyethene (B89884) Monomeric Units on Polymer Architecture

The incorporation of a difunctional monomer like a divinyl ether into a polymer backbone has profound effects on the material's three-dimensional structure and, consequently, its physical and thermal properties.

When a divinyl ether monomer is copolymerized with a monovinyl monomer, it acts as a cross-linking agent, connecting linear polymer chains to form a three-dimensional network. The morphology of this network is critically dependent on the structure of the cross-linker. For instance, rigid, aromatic divinyl ethers tend to create more defined, albeit potentially less uniform, network structures compared to flexible, aliphatic divinyl ethers like di(ethylene glycol) divinyl ether. taylorandfrancis.com The flexibility of the cross-linker can influence the accessibility of its second vinyl group after the first has reacted, affecting the efficiency of network formation and the final topology. taylorandfrancis.com In systems like hyaluronic acid cross-linked with divinyl sulfone (DVS), another difunctional agent, the reaction conditions (such as pH) control the deprotonation of hydroxyl groups, which in turn dictates the degree of cross-linking and the compactness of the resulting network structure. scielo.br

The concentration of the divinyl ether monomer is a primary factor in determining the cross-link density—the number of cross-links per unit volume. Higher concentrations lead to a more tightly knit network with smaller mesh sizes. This can be characterized by methods such as swelling studies, where a highly cross-linked polymer will absorb less solvent and swell to a lesser degree than a lightly cross-linked one. dtic.mil

The network structure created by divinyl ether cross-linking directly translates to changes in the macroscopic mechanical properties of the polymer. The formation of a 3D network restricts the mobility of polymer chains, which generally leads to an increase in stiffness and modulus. youtube.com

Research on dynamically cross-linked polyolefin elastomer (POE)/EPDM blends shows that the introduction of cross-links hinders crystal fragmentation during stretching, resulting in higher tensile strength. mdpi.com However, there is a trade-off; while a moderate cross-link density can improve strength, excessive cross-linking can lead to brittleness and a reduction in the elongation at break. dtic.milmdpi.com For polyurethane elastomers, the density of the network chain, which is controlled by the stoichiometry of the reactants, is inversely related to the average molecular weight between cross-links and directly impacts mechanical performance. nih.gov Therefore, the concentration of the this compound monomer would be a critical parameter for tuning the balance between stiffness, strength, and toughness in the final material.

Table 1: Effect of Cross-linking on Polymer Mechanical Properties This interactive table summarizes findings on how cross-linking generally affects the mechanical performance of polymers.

| Property | Effect of Increased Cross-link Density | Rationale |

|---|---|---|

| Tensile Strength | Generally increases to a point, then may decrease. dtic.milmdpi.com | Network structure distributes stress more effectively. High density can introduce defects and brittleness. |

| Elastic Modulus | Increases. scielo.bryoutube.com | Restricted chain mobility leads to a stiffer material that resists deformation. |

| Elongation at Break | Decreases. mdpi.com | Chains are less able to uncoil and slide past one another, reducing ductility. |

| Hardness | Increases. researchgate.net | A more rigid network structure resists surface indentation. |

| Creep Resistance | Increases. dtic.mil | Covalent cross-links prevent irreversible chain slippage under sustained load. |

Cross-linking is often employed to enhance the thermal stability of polymers. marquette.edu The formation of a covalent network requires more energy to break down than the dissociation of intermolecular forces in linear polymers. Studies on methyl methacrylate copolymerized with divinylbenzene (DVB) show that the cross-linked polymers exhibit enhanced thermal stability and increased char formation at high temperatures. marquette.edu The aromatic nature of DVB contributes significantly to this stability. marquette.edu

Similarly, poly(silyl ether)s (PSEs), which feature Si-O-C bonds, are noted for their high thermal stability, with decomposition temperatures often exceeding 350 °C. mdpi.com The incorporation of a divinyl ether monomer would create a network that restricts thermal motion and the pathways for chain scission and unzipping reactions that lead to degradation. Research on poly(vinyl ethers) with different side groups has shown that the nature of the monomeric unit significantly influences thermal properties. researchgate.net Therefore, the integration of an this compound cross-linker would be expected to raise the degradation temperature of the resulting polymer, with the specific chemical structure of the monomer influencing the magnitude of this enhancement. Lignin-derived spiro polycycloacetals, for example, show high thermal stability (T-5% in the range of 343–370 °C) due to their rigid, cross-linked backbones. rsc.org

Table 2: Thermal Properties of Various Cross-linked Polymer Systems This interactive table provides data on the thermal stability of different polymer systems, illustrating the effect of structure and cross-linking.

| Polymer System | T-5% (°C) (5% Weight Loss Temp.) | Tmax (°C) (Max. Degradation Rate Temp.) | Key Structural Feature |

|---|---|---|---|

| Spiro Polycycloacetal (VPA-DFP) | 347 | 445 | Rigid spiro acetal (B89532) backbone. rsc.org |

| Spiro Polycycloacetal (SPA-DFP) | 370 | 425 | Rigid spiro acetal backbone. rsc.org |

| Spiro Polycycloacetal (SPA-DFS) | 343 | 537 | Rigid spiro acetal backbone. rsc.org |

| Poly(silyl ether)s | >350 | ~470 | Si-O-C bonds in the main chain. mdpi.com |

| Poly(methyl methacrylate) | <450 (complete degradation) | - | Linear thermoplastic. marquette.edu |

Functionalization Strategies for this compound-Based Polymers

The chemical structure of polymers provides opportunities for modification to introduce new functionalities. This is particularly true for polymers derived from monomers containing reactive groups.

Poly(vinyl formal) (PVF) is produced by the reaction of poly(vinyl alcohol) (PVA) with formaldehyde (B43269). ijettjournal.orgscite.ai This process is a form of acetalization. The properties of PVF can be tailored by modifying the parent PVA or the final PVF polymer. For instance, PVA can be functionalized through its hydroxyl groups via esterification or etherification reactions before the formalization step. cdp-innovation.comdoaj.org A wide range of poly(vinyl acetals) can be synthesized by reacting PVA with various aldehydes, allowing for the introduction of different functional groups and a study of structure-property correlations. cdp-innovation.com Modifying PVF with agents like silane coupling agents or polysulfide rubber has been shown to alter its morphology, water permeability, and mechanical properties, such as hardness and elongation at break. researchgate.net

Post-polymerization modification (PPM) is a powerful technique for creating complex macromolecules that are not accessible through direct polymerization of a functional monomer. rsc.orgnih.gov For polymers derived from vinyl ethers, several PPM strategies exist. If an "this compound" monomer were designed to have a pendant reactive group, this group could be used as a handle for further reactions.

A common strategy involves the use of click chemistry. For example, poly(vinyl ether)s bearing pendant double or triple bonds can undergo highly efficient thiol-ene or thiol-yne reactions. researchgate.net Another approach exploits the selective addition of electrophilic selenium reagents to divinyl monomers, which can produce poly(vinyl ether)s with pendant vinyl groups in each repeating unit. These vinyl groups are then available for subsequent modifications, such as thiol-ene click reactions, to attach other molecules or build more complex architectures like brush or star polymers. acs.org Furthermore, the C–H bonds in poly(vinyl ether)s can be directly oxidized using a ruthenium catalyst to convert ether linkages into ester groups, transforming the polymer's chemical nature under mild conditions. rsc.org

Integration into Advanced Composite Materials Research

The integration of novel monomers into advanced composite materials is a key area of materials science. For a compound like this compound, its potential would lie in its ability to act as a reactive diluent or a co-monomer in the resin matrix of a composite. Reactive diluents are crucial for reducing the viscosity of high-performance resins, such as epoxies, which improves their processability for techniques like infusion or resin transfer molding. The vinyl ether groups in this compound would be expected to participate in the curing reaction, becoming a permanent part of the polymer network and minimizing issues like leaching that can occur with non-reactive diluents.

The incorporation of such a monomer could influence the final properties of the composite in several ways:

Toughness and Flexibility: The ether linkages in the backbone of this compound could impart increased flexibility to the cured resin, potentially enhancing the fracture toughness of the composite.

Dielectric Properties: The chemical structure would also affect the dielectric constant and loss tangent of the resin, which is a critical consideration for composites used in electronic and aerospace applications.

A hypothetical data table illustrating the potential impact of a vinyl ether monomer on a standard epoxy resin in a carbon fiber composite is presented below.

| Property | Standard Epoxy Resin | Epoxy Resin with 15% Vinyl Ether Monomer (Hypothetical) |

| Viscosity at 25°C (Pa·s) | 12.5 | 1.8 |

| Glass Transition Temp. (Tg) (°C) | 180 | 165 |

| Tensile Strength (MPa) | 85 | 80 |

| Fracture Toughness (KIC) (MPa·m1/2) | 0.7 | 0.9 |

Research into this compound-Containing Polymers for Specialty Coatings and Adhesives

In the realm of specialty coatings and adhesives, monomers with vinyl ether functionality are valued for their rapid curing characteristics, particularly in UV-curable formulations. The double bonds in this compound would be susceptible to cationic photopolymerization, a process initiated by UV light that can lead to very fast cure times. This is highly desirable in industrial applications where high throughput is necessary.

For specialty coatings , the incorporation of a monomer like this compound could offer:

Low Volatile Organic Compounds (VOCs): As a reactive component, it would be fully incorporated into the coating, contributing to 100% solids formulations that are environmentally friendly.

Chemical Resistance: The cross-linked network formed during curing would provide a barrier against chemicals and solvents.

Weatherability: The stability of the polymer backbone would be a key factor in the coating's resistance to degradation from UV light and environmental exposure.

In adhesives , particularly UV-curable adhesives, the benefits would be similar:

Rapid Bonding: "Cure-on-demand" capabilities allow for precise assembly processes.

Optical Clarity: For applications in optics and electronics, the ability to form a clear, non-yellowing bond line is crucial.

Substrate Adhesion: The functional groups would play a significant role in bonding to a variety of substrates, including plastics, glass, and metals.

Below is a conceptual data table comparing a standard acrylate-based UV adhesive with a hypothetical vinyl ether-containing formulation.

| Property | Standard Acrylate UV Adhesive | Vinyl Ether-Based UV Adhesive (Hypothetical) |

| Cure Time (seconds) | 5-10 | 1-3 |

| Oxygen Inhibition | Susceptible | Insusceptible |

| Adhesion to Polycarbonate | Good | Excellent |

| Shrinkage upon Curing | 5-10% | 2-5% |

Exploration of this compound in Emerging Polymer Technologies

The unique functionalities of novel monomers are often explored in cutting-edge polymer technologies to unlock new capabilities.

Additive Manufacturing (3D Printing) Research: In vat photopolymerization 3D printing techniques like stereolithography (SLA) and digital light processing (DLP), the properties of the photopolymer resin are paramount. A monomer like this compound could be a valuable component in resin formulations. Its low viscosity would be beneficial for recoating thin layers, and its rapid curing would enable faster printing speeds. Furthermore, the potential for low shrinkage during polymerization would lead to more accurate and dimensionally stable printed parts. Research in this area would focus on how the incorporation of such a monomer affects the mechanical properties (e.g., tensile strength, elongation at break, and impact resistance) of the final printed objects.

Smart Materials: Smart materials are designed to respond to external stimuli, such as light, temperature, or pH. Polymers containing vinyl ether groups can be functionalized to create stimuli-responsive materials. For instance, by incorporating specific chemical moieties, a polymer derived from this compound could be designed to change its shape, solubility, or optical properties in response to a particular trigger. This could lead to applications in areas such as drug delivery, sensors, and soft robotics. The ether linkages could also contribute to the development of self-healing polymers, where the reversibility of certain chemical bonds allows the material to repair damage.

A summary of the potential contributions of a monomer like this compound to these emerging technologies is provided in the table below.

| Technology | Potential Role of this compound | Key Research Focus |

| Additive Manufacturing | Co-monomer in photopolymer resins | Curing kinetics, mechanical properties of printed parts, dimensional accuracy |

| Smart Materials | Backbone for functional polymers | Stimuli-responsive behavior, self-healing efficiency, biocompatibility for biomedical applications |

Derivatives, Analogs, and Comparative Chemical Investigations

Synthesis and Reactivity Profiles of Modified Ethenoxymethoxyethene (B89884) Structures

The synthesis of divinyl ethers, including this compound, can be challenging. One established method involves the reaction between acetylene (B1199291) and a glycol in an alkaline medium. proquest.com Another laboratory-scale approach is a vinyl interchange reaction. proquest.com A more general method for preparing divinyl ethers involves treating a β,β'-dihaloethyl ether with an alkali-metal alcoholate. google.com Modifications to the core this compound structure are typically aimed at altering steric hindrance, electronic effects, and the flexibility of the resulting polymers.

The reactivity of this compound and its derivatives is dominated by the vinyl groups, which readily undergo cationic polymerization. taylorandfrancis.com The presence of two vinyl groups allows it to act as a cross-linker, forming polymer networks. The reaction is typically initiated by acids, which protonate one of the vinyl groups to generate a carbocation. This cation then propagates by attacking the vinyl group of another monomer molecule.

Modified structures, for instance, those with alkyl substituents on the vinyl groups, can exhibit altered reactivity. Electron-donating substituents can increase the nucleophilicity of the double bond, potentially accelerating the rate of cationic polymerization. Conversely, bulky substituents may introduce steric hindrance, slowing the polymerization process.

Table 1: Reactivity Overview of this compound

| Reaction Type | Initiator/Catalyst | Key Characteristics | Resulting Structure |

|---|---|---|---|

| Cationic Polymerization | Acid catalysts (e.g., HCl, Lewis acids) | Proceeds via carbocation intermediates; sensitive to nucleophiles. | Cross-linked polyacetal network. proquest.com |

| Cyclopolymerization | Palladium-based catalysts | Intramolecular cyclization followed by polymerization. | Polymer with cyclic acetal (B89532) units in the backbone. acs.org |

| Hydrolysis | Aqueous acid | Cleavage of the acetal and vinyl ether bonds. | Acetaldehyde and formaldehyde (B43269)/methanediol. proquest.com |

Comparative Studies with Other Divinyl Ethers and Related Formaldehyde Acetals

This compound is the simplest divinyl ether derived from a geminal diol (formaldehyde monohydrate). Its properties are often compared with other divinyl ethers where the vinyl groups are separated by different spacers, such as ethylene (B1197577) glycol in di(ethylene glycol) divinyl ether (DEGDVE).

The flexibility of the spacer between the vinyl ether groups significantly influences the properties of the resulting polymers. taylorandfrancis.com this compound, with its short and relatively rigid -O-CH₂-O- linker, tends to produce more tightly cross-linked and potentially more brittle polymers compared to those made from divinyl ethers with longer, more flexible spacers like oligo(ethylene oxide). taylorandfrancis.com These flexible spacers can lead to polymers with lower glass transition temperatures. proquest.com

As a formaldehyde acetal, this compound's stability and reactivity can be compared to other acetals. The acetal linkage is susceptible to acid-catalyzed hydrolysis. proquest.com In the context of dynamic combinatorial chemistry, formaldehyde acetals can undergo acid-catalyzed transacetalation, allowing for the exchange of alkoxy groups and the reorganization of macrocyclic structures. lookchem.com The propensity for this compound to participate in such equilibria would be compared to cyclic acetals or those derived from bulkier aldehydes.

Table 2: Comparison of Divinyl Ethers

| Divinyl Ether | Spacer Group | Typical Polymer Properties |

|---|---|---|

| This compound (Divinylformal) | -CH₂- | Higher cross-link density, potentially higher rigidity. |

| 1,4-Butanediol Divinyl Ether (BDVE) | -(CH₂)₄- | Moderate flexibility. researchgate.net |

| Tri(ethylene glycol) Divinyl Ether (TEGDVE) | -(CH₂CH₂O)₃- | High flexibility, lower glass transition temperature. taylorandfrancis.comresearchgate.net |

Investigation of Hybrid Polymer Systems Incorporating this compound

The bifunctionality of this compound makes it an ideal cross-linking agent for creating hybrid polymer systems. By copolymerizing it with various monofunctional or difunctional monomers, materials with tailored properties can be achieved. For instance, in cationic polymerization, it can be copolymerized with mono-vinyl ethers to control the cross-link density of the resulting network.

Hybrid organic/inorganic materials can also be synthesized using this compound. For example, it could be incorporated into sol-gel systems or copolymerized with monomers containing inorganic moieties like silsesquioxanes. dtic.mil The incorporation of the polyacetal structure derived from this compound can enhance properties such as adhesion or modify the thermal stability of the final material.

In one area of research, divinyl ethers are used in step-growth cationic thiol-ene polymerization with dithiols to create polythioacetals. nih.gov These polymers can then act as macro-chain-transfer agents for the cationic polymerization of other vinyl ethers, leading to complex block copolymers. This compound could be a key component in such systems, forming the initial polyacetal backbone. Furthermore, water-soluble polyacetals prepared by the polyaddition of polyethylene (B3416737) glycol (PEG) and divinyl ethers have been explored as biodegradable carriers. taylorandfrancis.com

Structure-Reactivity Comparisons with Mono-vinyl Ethers and Diethoxyethenes

A comparison between this compound and mono-vinyl ethers highlights the fundamental difference between network-forming and linear polymerization. Mono-vinyl ethers, such as isobutyl vinyl ether (IBVE), undergo cationic polymerization to form linear polymers (polyvinyl ethers). researchgate.netnih.gov In contrast, each this compound molecule has two polymerizable sites, leading to the formation of a three-dimensional, cross-linked network. This structural difference results in vastly different material properties: linear polyvinyl ethers are often viscous liquids or thermoplastic solids, while the cross-linked polymers from this compound are thermosets.

The reactivity of the vinyl groups in this compound can be compared to that of phenyl vinyl ethers (PhVE). The cationic polymerization of PhVE is more complex due to potential side reactions, such as intermolecular Friedel–Crafts reactions involving the phenyl ring, which can compete with the desired vinyl-addition polymerization. acs.orgacs.org this compound, lacking an aromatic ring, polymerizes more cleanly through its vinyl groups.

Comparing this compound to diethoxyethenes (which exist as 1,2-diethoxyethene or 1,1-diethoxyethene, a ketene (B1206846) acetal) reveals differences in electronic structure and reactivity. The vinyl ether groups in this compound are electronically isolated from each other by the methylene (B1212753) group. In 1,2-diethoxyethene, the two alkoxy groups are attached to the same double bond, creating a highly electron-rich alkene that is extremely reactive towards electrophiles. This makes it more susceptible to hydrolysis and polymerization than the isolated vinyl ether moieties in this compound.

Challenges, Limitations, and Future Research Directions

Advancements in Controlled Polymerization Techniques utilizing Ethenoxymethoxyethene (B89884)

The precise control over polymer architecture is paramount for tailoring material properties. For this compound, this necessitates the development of advanced controlled polymerization techniques. While vinyl ethers are traditionally polymerized via cationic methods, achieving a "living" or controlled process can be challenging due to side reactions. acs.org

Recent developments in cationic reversible addition-fragmentation chain transfer (RAFT) polymerization have shown promise for a variety of vinyl ethers, offering a pathway to polymers with predictable molar masses and narrow molecular weight distributions. rsc.orgrsc.org The application of this technique to this compound could enable the synthesis of well-defined homopolymers and block copolymers. Key to this advancement is the design of suitable chain transfer agents (CTAs) and the optimization of reaction conditions to accommodate the acetal (B89532) functionality. nih.gov Furthermore, moisture-tolerant cationic RAFT systems are being developed, which could simplify the polymerization of this compound under less stringent conditions. rsc.org

Another avenue for advancement lies in photocontrolled cationic polymerization . This method allows for temporal and spatial control over the polymerization process, which is highly desirable for applications in areas like 3D printing and surface modification. nih.gov Investigating suitable photocatalysts and CTAs that are compatible with the this compound monomer is a critical area for future research. nih.gov The fine-tuning of the electronic properties of the photocatalyst is necessary to achieve a truly controlled system. nih.gov

The table below summarizes potential controlled polymerization techniques applicable to this compound, based on advancements with analogous vinyl ethers.

| Polymerization Technique | Potential Advantages for this compound | Key Research Challenges |

| Cationic RAFT Polymerization | Controlled molecular weight and low dispersity; potential for block copolymer synthesis. rsc.orgrsc.org | Design of compatible CTAs; optimization of reaction conditions to prevent side reactions with the acetal group. |

| Photocontrolled Cationic Polymerization | Spatiotemporal control over polymerization; useful for advanced manufacturing. nih.govnih.gov | Identification of suitable photocatalysts and reaction conditions; ensuring stability of the acetal group under irradiation. |

| Stereoselective Cationic Polymerization | Control over polymer tacticity, leading to materials with unique physical properties. acs.orgunc.edunsf.gov | Development of chiral catalysts effective for this compound; understanding the mechanism of stereocontrol. |

Unexplored Reaction Pathways and Novel Mechanistic Insights for this compound

Beyond controlled polymerization, the unique structure of this compound opens up possibilities for currently unexplored reaction pathways. The presence of both a vinyl ether and an acetal group within the same molecule suggests a rich and complex chemical behavior that warrants further investigation.

One significant area of interest is the potential for acid-catalyzed rearrangement or degradation of the polymer. The acetal linkage in the side chain is susceptible to hydrolysis under acidic conditions, which could be exploited to create degradable polymers. rsc.org A systematic study of the kinetics and mechanism of this degradation under various pH conditions would provide valuable insights for designing materials with controlled degradation profiles.

Furthermore, the interaction between the propagating cationic center and the acetal oxygen during polymerization could lead to novel mechanistic pathways, such as intramolecular chain transfer or the formation of cyclic structures. Computational studies, using methods like density functional theory (DFT), could be employed to model these potential pathways and provide a deeper understanding of the polymerization mechanism at a molecular level. diva-portal.org Such computational approaches can help elucidate reaction mechanisms and predict the outcomes of new chemical processes. anu.edu.auresearchgate.net

The following table outlines potential unexplored reaction pathways for polymers derived from this compound.

| Reaction Pathway | Potential Outcome | Research Approach |

| Acid-Catalyzed Hydrolysis | Degradable polymers with tunable degradation rates. rsc.org | Kinetic studies under varying pH; analysis of degradation products. |

| Intramolecular Chain Transfer | Formation of branched or cyclic polymer structures. | Detailed mechanistic studies using model compounds and computational modeling. diva-portal.org |

| Post-Polymerization Modification of the Acetal Group | Introduction of new functionalities to the polymer side chain. | Exploration of transacetalization and other acetal exchange reactions. |

Development of Sustainable and Green Chemistry Approaches for its Synthesis and Polymerization

The principles of green chemistry are increasingly important in polymer science, aiming to reduce the environmental impact of chemical processes. For this compound, this involves developing sustainable routes for both its synthesis and subsequent polymerization.

The synthesis of vinyl ethers can be made more sustainable by utilizing biorenewable feedstocks . For instance, a green procedure for the vinylation of carbohydrates using calcium carbide has been developed, offering a pathway to bio-based vinyl ethers. nih.gov Exploring similar routes starting from bio-derived diols or other platform chemicals could lead to a more sustainable synthesis of this compound. Another approach involves the use of enzymatic catalysis for the synthesis of vinyl ether esters, which avoids harsh reaction conditions and simplifies purification. nih.gov Palladium-catalyzed transetherification is another efficient method for synthesizing functionalized vinyl ethers. academie-sciences.frrsc.org

In terms of polymerization, the use of green solvents such as water or supercritical carbon dioxide is a key goal. While cationic polymerization is traditionally conducted in chlorinated solvents, recent studies have demonstrated the feasibility of aqueous cationic polymerization of vinyl ethers. mdpi.com The development of robust catalyst systems that are active and stable in these environmentally benign solvents is a major challenge. Additionally, solvent-free polymerization techniques, such as mechanochemically induced cationic RAFT polymerization, offer a promising green alternative. rsc.org

| Green Chemistry Approach | Application to this compound | Key Benefits |

| Bio-based Monomer Synthesis | Utilizing feedstocks derived from biomass to produce the monomer. nih.gov | Reduced reliance on fossil fuels; potentially biodegradable products. |

| Enzymatic Catalysis | Employing enzymes for the synthesis of the monomer or its derivatives. nih.gov | Mild reaction conditions; high selectivity; reduced waste. |

| Polymerization in Green Solvents | Conducting polymerization in water or supercritical CO2. mdpi.com | Reduced use of hazardous organic solvents; improved process safety. |

| Solvent-Free Polymerization | Utilizing techniques like ball milling to induce polymerization. rsc.org | Elimination of solvent waste; potential for increased reaction efficiency. |

Targeted Design of this compound Derivatives for Specific Advanced Material Functions

The functional groups of this compound provide a platform for the targeted design of derivatives with specific advanced material functions. By chemically modifying the monomer or the resulting polymer, materials with tailored properties for a range of applications can be created.

One promising area is the development of stimuli-responsive polymers . acs.orgresearchgate.netmdpi.com The acid-labile acetal group in the side chain of poly(this compound) could be used to create pH-responsive materials that degrade or release encapsulated cargo in acidic environments, such as those found in tumor tissues or endosomal compartments of cells. This could have applications in drug delivery and biomedical devices. nih.gov

Furthermore, the synthesis of this compound derivatives with additional functional groups could lead to materials with novel properties. For example, incorporating hydroxyl groups could lead to thermoresponsive polymers. rsc.org The introduction of fluorinated moieties could enhance properties like hydrophobicity and chemical resistance. researchgate.net The ability to perform post-polymerization modifications on the vinyl ether backbone or the acetal side chain provides a versatile route to a wide array of functional materials. nih.govresearchgate.netacs.org

| Derivative Design Strategy | Target Function | Potential Application |

| pH-Responsive Polymers | Controlled degradation or release in acidic environments. nih.gov | Drug delivery systems, smart coatings. |

| Thermoresponsive Polymers | Phase transitions in response to temperature changes. rsc.orgnih.gov | Smart hydrogels, sensors, actuators. |

| Functionalized Copolymers | Combining this compound with other functional monomers. | Materials with tailored optical, electronic, or biological properties. |

Integration of Artificial Intelligence and Machine Learning for Predictive Material Design based on this compound

The vast design space for polymers based on this compound and its derivatives presents a significant challenge for traditional, trial-and-error-based research. The integration of artificial intelligence (AI) and machine learning (ML) offers a powerful tool to accelerate the discovery and optimization of new materials. acs.orgllnl.govijisae.orgacs.org

ML models can be trained on existing experimental and computational data to predict the properties of novel polymers . stam-journal.org For instance, a model could be developed to predict the glass transition temperature, degradation rate, or drug-loading capacity of a poly(this compound)-based copolymer based on its composition and molecular weight. This would allow for the rapid screening of a large number of virtual candidates before committing to laboratory synthesis.

| AI/ML Application | Specific Goal for this compound | Expected Outcome |

| Property Prediction | Predict key properties (e.g., Tg, degradation rate) of new polymers. acs.orgllnl.govijisae.orgacs.orgstam-journal.org | Accelerated screening of virtual polymer libraries. |

| Inverse Material Design | Generate novel polymer structures with desired functionalities. ibm.comcatalysis-summit.comdoaj.orgresearchgate.net | More efficient discovery of high-performance materials. |

| Catalyst Design | Identify optimal catalysts for controlled polymerization. ibm.comcatalysis-summit.com | Improved control over polymer architecture and properties. |

| Mechanistic Understanding | Elucidate complex polymerization mechanisms through computational modeling. diva-portal.organu.edu.auupenn.edumdpi.com | Deeper insights into reaction pathways and kinetics. |

Q & A

Q. What are the key physical and chemical properties of ethenoxymethoxyethene, and how do they influence experimental design?

this compound (C₉H₁₄O₃) has a density of 1.23 g/mL at 25°C, a boiling point of 107.7°C, and a molecular weight of 230.258 g/mol . These properties dictate handling protocols: low flashpoint (15.9°C) necessitates inert atmosphere use for reactions requiring heat, while its polymerizable structure (vinyl alcohol-vinyl acetate copolymer) requires stabilization during synthesis . For experimental design, its hygroscopic nature (evident from storage guidelines) mandates anhydrous conditions for reproducibility .

Q. How can researchers reliably identify this compound in complex mixtures?

Use chromatographic (GC/HPLC) and spectroscopic (NMR, IR) methods with validated reference standards. For example, compare retention times in GC against pure samples, and match NMR peaks (e.g., vinyl proton signals at δ 4.5–5.5 ppm) to structural fingerprints. Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion ([M+H]⁺ at m/z 231.265) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Adopt OSHA-compliant PPE: NIOSH-approved respirators for vapor protection, nitrile gloves (tested for chemical compatibility), and chemical safety goggles. Contaminated surfaces must be deactivated with 10% sodium bicarbonate before disposal. Store at room temperature in sealed containers to prevent polymerization or moisture absorption .

Q. How should researchers address discrepancies in reported thermodynamic data for this compound?

Cross-reference data from authoritative databases like NIST Chemistry WebBook (e.g., gas-phase thermochemistry) and replicate measurements using differential scanning calorimetry (DSC) for enthalpy or calorimetric titration for solubility. Discrepancies in boiling points (e.g., 107.7°C vs. literature values) may arise from impurities; purify samples via fractional distillation before validation .

Advanced Research Questions

Q. What methodological strategies optimize the synthesis of this compound derivatives with high regioselectivity?

Control reaction parameters:

- Temperature : Maintain ≤60°C during acetylation to prevent side reactions (e.g., polymerization) .

- Catalysis : Use Lewis acids (e.g., ZnCl₂) to direct methoxy group placement in Friedel-Crafts alkylation .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate regioisomers. Monitor by TLC (Rf 0.3–0.5) .

Q. How can advanced analytical techniques resolve contradictions in spectral data for this compound degradation products?

Apply multi-dimensional NMR (e.g., HSQC, HMBC) to assign ambiguous proton/carbon signals in oxidized byproducts. Pair with LC-QTOF-MS to identify degradation pathways (e.g., methoxy group cleavage yielding ethenol). Statistically analyze peak area ratios across replicates to distinguish artifacts from true metabolites .

Q. What experimental approaches validate the stability of this compound under varying pH and temperature conditions?

Conduct accelerated stability studies:

- pH stress testing : Incubate samples in buffers (pH 3–10) at 40°C for 14 days. Monitor decomposition via HPLC-UV (λ = 254 nm).

- Thermal cycling : Expose to −20°C to 50°C cycles; assess physical changes (e.g., precipitation) and chemical integrity (FTIR for functional groups) .

Q. How should researchers design experiments to reconcile conflicting reports on this compound’s reactivity in Diels-Alder reactions?

Systematically vary dienophile partners (e.g., maleic anhydride vs. tetrazines) and solvents (polar aprotic vs. nonpolar). Use DFT calculations (Gaussian 16, B3LYP/6-31G*) to model transition states and predict regioselectivity. Validate experimentally with kinetic studies (monitor by in-situ IR) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.